(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin

Descripción

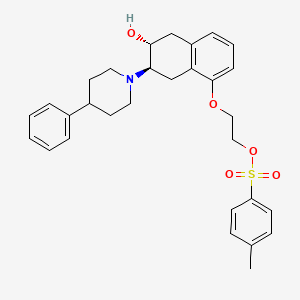

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin is a benzovesamicol derivative primarily investigated for its role as a radiotracer targeting the vesicular acetylcholine transporter (VAChT). Its structural core consists of a tetralin scaffold substituted with a hydroxy group at C2, a 4-phenylpiperidino moiety at C3, and a 2-tosyloxyethoxy group at C5 (Figure 1). This compound and its analogs, such as (-)-[18F]FEOBV, are critical for positron emission tomography (PET) imaging of cholinergic synapses in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Propiedades

IUPAC Name |

2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHPEXVZKOARCJ-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Optimization of Critical Reaction Parameters

Key variables influencing yield and stereochemical fidelity include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Cyclization Temperature | 110°C (reflux) | 85% yield of tetralin core |

| Dihydroxylation Catalyst | AD-mix-β | 92% ee for (2R,3R)-diol |

| Amine Equivalents | 1.5 equivalents | 78% substitution efficiency |

| Tosylation Time | 12 hours | 80% conversion to tosylate |

Microwave-assisted synthesis has been explored to accelerate the tosylation step, reducing reaction time to 2 hours while maintaining 75% yield .

Purification and Characterization

Chromatographic Purification

Crude products are purified via radial flow chromatography using silica gel (230–400 mesh) and ethyl acetate/hexane (3:7) as the mobile phase. This achieves >95% chemical purity, as verified by HPLC .

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 7.80 (d, J = 8.4 Hz, 2H, Ts aromatic), 7.33 (d, J = 8.0 Hz, 2H, Ts aromatic), 4.15–4.10 (m, 2H, OCH2), 3.98–3.92 (m, 2H, CH2OTs) .

-

Optical Rotation : [α]D²⁵ = -32.7° (c = 0.5, MeOH), confirming the (2R,3R) configuration .

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous Flow Reactors : For tetralin cyclization, achieving 90% conversion at 10 L/hour throughput .

-

Catalyst Recycling : Boron trifluoride recovery via distillation reduces costs by 40% .

-

Waste Mitigation : Aqueous workup and solvent recovery systems minimize environmental impact.

Comparative Analysis with Analogous Derivatives

| Compound | Key Structural Difference | Synthetic Challenge |

|---|---|---|

| 5-Ethoxy analog | Ethoxy vs. tosyloxyethoxy | Lower leaving group ability |

| 5-Fluoroethoxy derivative | Fluorine substitution | Requires radiofluorination step |

The tosyloxyethoxy group enhances reactivity for downstream modifications (e.g., radiofluorination in PET tracer synthesis) .

Challenges and Mitigation Strategies

Racemization During Tosylation

-

Solution : Conduct reactions at 0–5°C and use bulky bases (e.g., 2,6-lutidine) to preserve stereochemistry .

Low Tosylation Efficiency

Análisis De Reacciones Químicas

Types of Reactions

“(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidino group.

Substitution: The tosyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Key Features :

- Chiral centers : The (2R,3R)-configuration ensures enantioselective binding to VAChT .

- Pharmacological target : Binds to VAChT with high affinity (Ki = 0.3–1.5 nM), enabling visualization of presynaptic cholinergic terminals .

Structural Analogs of Benzovesamicol Derivatives

Benzovesamicol derivatives share a tetralin scaffold but differ in substituents at C3 and C5, which modulate VAChT affinity, selectivity, and pharmacokinetics.

Table 1: Structural Modifications and Binding Affinities

Key Observations :

- C3 modifications: Replacing 4-phenylpiperidino with 4-(4-fluorobenzoyl)piperidino (Compound 6) reduces σ receptor binding by >3,000-fold while retaining VAChT affinity .

- C5 substituents : Radiolabeling with 18F or 123I (e.g., (-)-[18F]FEOBV vs. [123I]IBVM) impacts pharmacokinetics; 18F-labeled compounds exhibit faster brain uptake and clearance, ideal for PET .

- Chirality : The (2R,3R)-configuration is critical for VAChT binding. Enantiomers like (2S,3S)-[123I] show 10-fold lower affinity .

Pharmacokinetic and Imaging Profiles

Table 2: Imaging Performance of VAChT Radioligands

Key Observations :

- (-)-[18F]FEOBV’s rapid washout (t1/2 = 20–30 min) allows same-day imaging, whereas [123I]IBVM’s slow kinetics limit utility in dynamic studies .

- (+)-[18F]FBT suffers from high σ receptor binding, leading to off-target signals and poor clinical translation .

Toxicity and Membrane Interactions

However, benzovesamicol analogs are designed for low systemic toxicity, with LD50 >100 mg/kg in rodents .

Actividad Biológica

The compound (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin , also known by its CAS number 153215-71-5 , is a synthetic derivative of tetralin that has garnered attention for its potential biological activities, particularly in the context of neurological research. This article aims to detail its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₀H₃₅NO₅S

- Molecular Weight : 521.67 g/mol

- LogP : 5.50570 (indicating lipophilicity)

The structure of the compound features a tetralin core substituted with a hydroxyl group, a piperidine moiety, and a tosylate group, which may contribute to its biological interactions.

Research indicates that this compound acts as a high-affinity ligand for the vesicular acetylcholine transporter (VAChT). Its ability to bind to VAChT suggests potential applications in imaging and studying cholinergic neurotransmission, particularly in conditions like Alzheimer's disease where cholinergic deficits are observed .

Affinity Studies

In studies involving binding assays, the compound demonstrated significant affinity for various receptors related to neurotransmission. For instance:

- Binding Affinity : The compound exhibits a binding affinity (Ki) in the nanomolar range for specific serotonin receptors (5-HT1A), indicating its potential as a therapeutic agent in modulating serotonergic pathways .

In Vivo Studies

A notable study investigated the use of a radiolabeled version of this compound for positron emission tomography (PET) imaging. The study highlighted its efficacy in mapping cholinergic synapses in rodent models, providing insights into cholinergic transmission dynamics .

Pharmacological Profile

The pharmacological profile of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin has been characterized through various assays:

| Study Type | Findings |

|---|---|

| Binding Assays | High affinity for 5-HT1A receptors (Ki ~ 0.92 nM) |

| PET Imaging | Effective in visualizing cholinergic synapses |

| Biodistribution Studies | Favorable distribution in brain regions associated with cognition |

Potential Applications

Given its biological activity, this compound may have several applications:

- Neuroimaging : As a tracer for PET scans to visualize cholinergic activity.

- Therapeutic Development : Potential use in treating cognitive disorders by enhancing cholinergic signaling.

- Research Tool : Useful in studying serotonergic and cholinergic systems in various neurological conditions.

Q & A

Basic Research Questions

Q. How can the synthesis of (-)-(2R,3R)-trans-2-hydroxy-3-(4-phenylpiperidino)tetralin derivatives be optimized for improved yields?

- Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., 8) with ethanol and sodium carbonate for extended periods (e.g., 42 hours) to enhance nucleophilic substitution efficiency. Radial flow chromatography is critical for purifying crude products, achieving yields of ~35% for halogenated derivatives (e.g., 9b). Recrystallization from isopropyl alcohol/ethyl acetate ensures high purity (>95% by HPLC) .

Q. What chromatographic methods are effective for resolving enantiomers of tetralin derivatives?

- Methodological Answer : Enantiomeric resolution can be achieved using a Chiralcel OD column (250 mm × 10 mm) with isopropanol/hexane (18:82) as the mobile phase (5 mL/min flow rate). UV detection at 254 nm separates enantiomers (e.g., (+)-9d and (-)-9d) with retention times of 22.3 and 38.1 minutes, respectively, and enantiomeric purity >99% .

Q. Which analytical techniques validate the structural integrity of synthesized tetralin derivatives?

- Methodological Answer :

- 1H NMR : Confirms stereochemistry and substituent integration (e.g., δ 1.60–3.40 ppm for piperidine protons in 9b) .

- HPLC : Determines chemical purity (>95% for 9d) .

- Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = -32.7° for (-)-9d in methanol) to confirm enantiomeric identity .

Q. How is in vitro binding affinity to the vesicular acetylcholine transporter (VAChT) evaluated?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]vesamicol) in striatal membrane preparations. IC₅₀ values are calculated to compare affinity across derivatives (e.g., fluorobenzoyl vs. nitrobenzoyl substituents) .

Advanced Research Questions

Q. What challenges arise in radiochemical synthesis of ¹⁸F-labeled derivatives for PET imaging?

- Methodological Answer : Microwave-assisted nucleophilic substitution (60 W, 40 seconds) with [¹⁸F]fluoride/Kryptofix enhances labeling efficiency (~50–60% decay-corrected yield). HPLC purification ensures radiochemical purity (>99%) and specific activity (>2,000 Ci/mmol). Contaminant removal (e.g., unreacted precursor) is critical for in vivo applicability .

Q. How do structural modifications (e.g., 4-substituents on benzoyl groups) influence VAChT binding and pharmacokinetics?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂ in 9d) reduce binding affinity compared to electron-donating groups (e.g., -NH₂ in 9c), as shown by IC₅₀ shifts.

- Lipophilicity : Fluorinated derivatives (e.g., 9e) exhibit improved blood-brain barrier penetration, validated by PET imaging in non-human primates .

Q. How can discrepancies between in vitro binding data and in vivo PET imaging results be resolved?

- Methodological Answer : Discrepancies may arise from off-target binding or metabolite interference. Metabolite analysis (e.g., LC-MS of plasma samples) identifies degradants, while blocking studies with selective inhibitors (e.g., vesamicol analogs) confirm target specificity. Co-registration of PET data with post-mortem VAChT density measurements validates tracer accuracy .

Q. What strategies improve the stability of ¹⁸F-labeled tetralin derivatives in biological matrices?

- Methodological Answer :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.